2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Overview
Description
“2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is a chemical compound with the molecular formula C6H12F2O3 . It is similar to 2-(2-Ethoxyethoxy)ethanol, which is a solvent for dyes, nitrocellulose, paints, inks, and resins .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol and 2-[2-(2-Chloroethoxy)ethoxy]ethanol have been used in the synthesis of various other compounds .Molecular Structure Analysis
The molecular weight of “this compound” is 170.16 . The InChI key is JKJNRFNWOLZMQC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . The predicted boiling point is 159.4±30.0 °C, and the predicted density is 1.149±0.06 g/cm3 .Scientific Research Applications
1. Synthesis and Characterization in Fluorine Chemistry
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol plays a crucial role in the synthesis and characterization of novel fluoroether-substituted phthalocyanines. These compounds, synthesized with various phthalonitriles, are characterized by their solubility in polar solvents like acetone and THF (GÜrol, Gümüş, & Ahsen, 2012).
2. Application in Vapor-Liquid Equilibrium Studies
This compound is also important in studying the isobaric vapor-liquid equilibrium (VLE) of various binary systems. It provides insight into the behavior of these systems under different pressures, helping understand their thermodynamic properties (Yang et al., 2014).
3. Use in Supramolecular Liquid-Crystalline Networks
In the field of materials science, this compound contributes to the development of supramolecular liquid-crystalline networks. These networks are formed through the self-assembly of multifunctional hydrogen-bonding molecules, offering potential applications in various material science domains (Kihara, Kato, Uryu, & Fréchet, 1996).
4. Insights into the Structure of Glycols and Derivatives
Research involving this compound also extends to a comparative study of the structure of glycols and their derivatives. This includes a detailed experimental and theoretical investigation using techniques like X-ray diffraction and Raman spectroscopy (Gontrani et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2,2-difluoroethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O3/c7-6(8)5-11-4-3-10-2-1-9/h6,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJNRFNWOLZMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.